molecular formula C18H17N3OS2 B2797009 4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide CAS No. 848595-05-1

4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide

Cat. No.: B2797009
CAS No.: 848595-05-1
M. Wt: 355.47
InChI Key: XCIWRVGDNPYVFN-UHFFFAOYSA-N
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Description

4-(Phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide is a small-molecule compound featuring a thiazole core substituted with a pyridin-4-yl group at the 4-position and a butanamide moiety at the 2-position. The phenylthio (-SPh) group at the 4-position of the butanamide chain distinguishes it from other thiazole derivatives. Its synthesis likely involves coupling a thiazole intermediate with a functionalized butanamide precursor, analogous to methods described for related compounds .

Properties

IUPAC Name

4-phenylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c22-17(7-4-12-23-15-5-2-1-3-6-15)21-18-20-16(13-24-18)14-8-10-19-11-9-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIWRVGDNPYVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Pyridine Ring: The thiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

    Attachment of the Phenylthio Group: The phenylthio group is introduced via a thiolation reaction, where a phenylthiol is reacted with the intermediate compound.

    Formation of the Butanamide Moiety: Finally, the butanamide group is introduced through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the amide bond using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study biochemical pathways involving thiazole and pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The thiazole and pyridine rings could facilitate binding to biological targets, while the phenylthio group might enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Key Differentiators of 4-(Phenylthio)-N-(4-(Pyridin-4-yl)thiazol-2-yl)butanamide

Unique Substituent : The phenylthio group enhances sulfur-mediated interactions (e.g., covalent binding or redox modulation) compared to sulfonamides or carboxamides in analogs .

Flexibility vs.

Therapeutic Potential: While analogs target prion diseases, NF-κB signaling, or cardiovascular pathways, the phenylthio compound’s applications remain speculative but could span oncology or neurology based on structural parallels .

Biological Activity

4-(Phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₄OS₂
  • Molecular Weight : 382.48 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or activator, leading to various cellular responses. The compound's thiazole and pyridine moieties are crucial for its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant antiproliferative effects on various cancer cell lines, including:

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • HT-29 (colon cancer)
    • M21 (melanoma)

The IC₅₀ values (the concentration required to inhibit cell growth by 50%) for these cell lines were found to be in the nanomolar range, indicating potent activity.

Cell Line IC₅₀ (nM) Mechanism of Action
MCF750Cell cycle arrest in G2/M phase
HT-2945Disruption of microtubule dynamics
M2160Induction of apoptosis through caspase activation

Angiogenesis Inhibition

In vivo studies using chick chorioallantoic membrane assays have shown that the compound effectively inhibits angiogenesis, which is critical in tumor growth and metastasis. This effect is comparable to established angiogenesis inhibitors such as combretastatin A-4.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of various derivatives of butanamide compounds, including our target compound. The results indicated that modifications in the structure significantly influenced their efficacy.

Study 2: Mechanistic Insights

Another research focused on elucidating the mechanism by which the compound disrupts microtubule formation in cancer cells. This was achieved through immunofluorescence microscopy, revealing that treatment with the compound led to significant alterations in microtubule integrity.

Research Findings

  • Structure-Activity Relationship (SAR) : The presence of both the phenylthio and thiazole groups is essential for maintaining biological activity. Variations in these groups resulted in diminished efficacy.
  • Selectivity : The compound exhibits selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
  • Toxicity Profile : Preliminary toxicity assessments indicate low toxicity levels in non-cancerous cell lines, which is promising for future therapeutic applications.

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